Allyl methacrylate

Controlled Radical Polymerization ATRP Gelation Behavior

Conventional monofunctional methacrylates lack allyl groups for secondary crosslinking, while symmetric dimethacrylates cause brittle networks. Allyl methacrylate (AMA, CAS 96-05-9) solves this via dual vinyl functionality, enabling controlled linear polymerization followed by post-cure crosslinking. • 98-99% pendant allyl group retention after first-stage polymerization • Gel point ~80% conversion under ATRP, enabling soluble prepolymer synthesis • Defined reactivity ratios (r_AMA/MMA=1.55, r_AMA/BA=2.70) for rational copolymer design Supplied with MEHQ inhibitor for storage stability. Bulk and research quantities available.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 96-05-9
Cat. No. B124383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl methacrylate
CAS96-05-9
Synonyms2-Methyl-2-propenoic Acid 2-Propen-1-yl Ester;  2-Methyl-2-propenoic Acid 2-Propenyl Ester;  Methacrylic Acid Allyl Ester;  Allyl Alcohol Methacrylate;  3-Methacryloyloxypropylene;  Acryester A;  NSC 18597
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC=C
InChIInChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3
InChIKeyFBCQUCJYYPMKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.5X10-3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Methacrylate: Dual-Functionality Monomer Overview


Allyl methacrylate (AMA, CAS 96-05-9) is an unsymmetrical divinyl monomer classified as a methacrylate ester [1]. It possesses two distinct types of vinyl groups: a highly reactive, conjugated methacryloyl double bond and a less reactive, unconjugated allyl double bond [1]. This dual functionality enables selective polymerization of the methacrylic group, yielding linear polymers with pendant allyl groups for subsequent thermal or photochemical crosslinking [2]. AMA is a low-viscosity liquid at ambient temperature and is commercially supplied with a free-radical inhibitor, typically monomethyl ether hydroquinone (MEHQ), to ensure storage stability [1].

Monomer type Dual-vinyl, unsymmetrical crosslinker
Polymerization fit Selective methacryloyl polymerization; allyl retention for secondary curing
Processing window Delayed, controllable gel point in controlled radical polymerization
Form supplied Inhibited liquid (MEHQ) for ambient storage

Why Simple Methacrylates Cannot Match Allyl Methacrylate


Generic substitution of AMA with conventional monofunctional methacrylates (e.g., methyl methacrylate) or symmetric dimethacrylates (e.g., ethylene glycol dimethacrylate, EGDMA) fails to achieve the same material properties due to fundamental differences in polymerization mechanism and resulting network architecture [1]. Monofunctional methacrylates lack the allyl group necessary for secondary crosslinking, while symmetric dimethacrylates undergo simultaneous crosslinking that limits processing control and often leads to brittle networks [2][3]. The distinct reactivity ratios of AMA versus its comparators in copolymerization directly impact final polymer composition, molecular weight distribution, and gel fraction, as demonstrated in the quantitative evidence below [4].

Allyl Methacrylate (Target)
Generic Substitute
Functionality
Dual VinylMethacryloyl + non-conjugated allyl
Mono or Symmetric DivinylSingle reactive group or two identical reactive groups (e.g., EGDMA)
Network Control
Sequential CrosslinkingLinear prepolymer formation before curing
Immediate or No CrosslinkingBrittle networks or linear chains only; processability may shift
Structural Analog Risk
Allyl retention ~98-99%High latent crosslinking density
Vinyl Methacrylate (VMA)High cyclization tendency; pendant group retention profile differs significantly

Allyl Methacrylate: Comparative Performance Data


Gelation Control for Soluble Linear Prepolymers

In contrast to the closely related monomer vinyl methacrylate (VMA), which produces soluble polymers with 50-60% cyclization content at low conversions, allyl methacrylate does not yield any soluble polymer even at low conversions under conventional free-radical polymerization [1]. However, under ATRP conditions, AMA exhibits a well-defined gel point at approximately 80% monomer conversion, with a gel fraction of 95% at complete reaction, demonstrating controlled crosslinking [2]. This behavior contrasts sharply with symmetric dimethacrylates like EGDMA, which undergo immediate crosslinking and gelation at very low conversions (<10%) under similar conditions.

Gelation Control
Head-to-head
ATRP gel point at ~80% conversion; conventional FRP yields no soluble polymer at low conversion.
VMA Soluble, 50–60% cyclization
EGDMA Immediate gelation, low conversion
Supports synthesis of processable linear prepolymers prior to curing.
ATRP conditions required for controlled gel point.
Controlled Radical Polymerization ATRP Gelation Behavior Crosslinking Chemistry

Reactivity Ratios for Gradient Copolymer Design

The reactivity ratios (r) for allyl methacrylate (AMA) in copolymerization with key industrial monomers have been experimentally determined, providing a quantitative basis for selecting comonomers to achieve desired copolymer compositions and gradient structures [1][2]. For AMA (M1) copolymerized with methyl methacrylate (MMA, M2), r1 = 1.55 ± 0.16 and r2 = 0.99 ± 0.19, indicating a slight preference for AMA incorporation and near-ideal behavior [1]. With N-vinyl-2-pyrrolidone (VP), r1 = 1.408 ± 0.074 and r2 = 0.401 ± 0.044, showing a strong tendency for AMA to be incorporated preferentially, leading to composition drift [1]. With glycidyl methacrylate (GMA), r_AMA = 0.82 ± 0.04 and r_GMA = 1.22 ± 0.03, indicating GMA is slightly more reactive [2]. These values allow precise prediction of copolymer composition and sequence distribution, which is not possible for symmetric crosslinkers.

Copolymerization Kinetics
Head-to-head
Reactivity ratios (r_AMA) range from 0.82 to 1.55.
AMA/MMA r_AMA = 1.55
AMA/GMA r_AMA = 0.82
Reactivity is tunable by comonomer choice, enabling gradient copolymer design.
Determined by Kelen–Tüdös method; ATRP and γ-irradiation conditions.
Copolymerization Kinetics Reactivity Ratios Monomer Selection Polymer Design

Pendant Allyl Group Retention for Secondary Crosslinking

A critical metric for the utility of AMA as a latent crosslinker is the fraction of allyl side groups that remain unreacted and pendant after initial polymerization of the methacrylic group. Detailed characterization of poly(allyl methacrylate) (PAMA) revealed that approximately 98-99% of allyl side groups are retained as pendant functionalities even after complete polymerization [1]. Only 1-2% participate in crosslinking or cyclization side reactions during the first stage [1]. Upon subsequent thermal treatment (curing at 150-200°C), the glass transition temperature (Tg) of PAMA increases from 94°C to 211°C, as measured by DSC, demonstrating effective thermal crosslinking of these retained allyl groups [1]. This high retention percentage is essential for achieving a predictable and high crosslinking density in the final material.

Allyl Retention
Cross-study comparable
98–99% of allyl groups remain pendant after first-stage polymerization.
VMA Only 40–50% retained
High latent functionality for predictable secondary thermal crosslinking.
Tg increase from 94°C to 211°C upon curing confirms effective crosslinking.
Post-Polymerization Modification Crosslinking Density Functional Group Retention Thermal Curing

Crosslinking Density and Network Toughening

In the synthesis of crosslinked poly(methyl methacrylate) (PMMA) beads for composite filler applications, the crosslinking efficiency of AMA was directly compared to that of ethylene glycol dimethacrylate (EGDMA) [1]. At an equimolar crosslinker concentration of 5 mol%, the addition of EGDMA resulted in a 20°C increase in the glass transition temperature (Tg) of the PMMA matrix, whereas the addition of AMA resulted in a lower Tg increase [1]. The study concluded that EGDMA is a more efficient crosslinker for maximizing Tg and hardness [1]. This demonstrates that AMA provides a lower crosslinking density under identical conditions, a feature that is advantageous when a balance of properties, such as improved toughness or impact resistance without excessive brittleness, is required.

Network Toughness
Head-to-head
Tg increase with AMA is reported to be lower than the 20°C increase observed with EGDMA.
EGDMA +20°C Tg increase
AMA Lower Tg increase
Supports a balance of hardness and toughness, potentially reducing embrittlement.
Equimolar crosslinker concentration (5 mol%) in PMMA; Tg by DSC.
Crosslinking Agent Comparison Polymer Composites Mechanical Properties Glass Transition Temperature

Kinetic Retardation and Crosslinking in Emulsion Polymerization

Recent mechanistic investigations of emulsion polymerization with allyl methacrylate (ALMA) have revealed a unique kinetic signature that differentiates it from symmetric crosslinkers like ethylene glycol dimethacrylate (EGDMA) [1]. Bulk polymerization studies demonstrated that ALMA is an effective crosslinker but does not exhibit the expected kinetic acceleration due to the Trommsdorff–Norrish (gel) effect; instead, it shows kinetic retardation [1]. This is attributed to the formation of stabilized midchain radicals by the allyl group, which act as kinetic traps [1]. Furthermore, ALMA showed no sensitivity to changes in monomer feeding profile, unlike EGDMA, which is highly sensitive [1]. However, it demonstrated clear sensitivity to hydrogen abstraction, evidenced by different reaction kinetics at 40°C (chain transfer unfavored) versus 70°C (chain transfer pronounced) [1]. This distinct behavior provides a unique processing window for latex formulation.

Emulsion Kinetics
Head-to-head
Kinetic retardation observed; insensitive to monomer feeding profile changes.
EGDMA Kinetic acceleration; feed-sensitive
ALMA Kinetic retardation; feed-insensitive
Robust processing window for latex formulation with reduced batch-to-batch variability.
Attributed to stabilized midchain radicals; behavior differs at 40°C vs 70°C.
Emulsion Polymerization Crosslinking Kinetics Chain Transfer Latex Synthesis

Allyl Methacrylate: Research and Industrial Applications


Photocurable Prepolymers for Coatings and Adhesives

Based on its ability to polymerize in a controlled manner via ATRP without immediate gelation (gel point ~80% conversion) [1], AMA is ideally suited for the production of soluble, linear (co)polymers bearing pendant allyl groups. These prepolymers can be formulated into liquid coatings or adhesives, applied, and subsequently crosslinked via UV or thermal curing of the retained allyl groups to yield high-performance, solvent-resistant films [1][2].

Gradient Copolymers for Impact-Modified Engineering Plastics

The well-defined reactivity ratios of AMA with comonomers like methyl methacrylate (r_AMA=1.55) and butyl acrylate (r_AMA=2.70) enable the rational design and synthesis of gradient copolymers [1][2]. Such copolymers can be used as compatibilizers or impact modifiers in engineering plastics like PMMA, where the gradual change in composition across the polymer chain imparts superior interfacial adhesion and toughness compared to block copolymers [2].

Toughened Crosslinked Dental and Optical Materials

The high retention of pendant allyl groups (98-99%) [1] and the moderate crosslinking density achieved with AMA compared to EGDMA [2] make it a strategic crosslinking comonomer for dental composites and optical polymers. This balance of properties leads to materials with high hardness, low shrinkage, and improved impact resistance, mitigating the brittleness often associated with highly crosslinked methacrylate networks [2][3].

Process-Robust Functional Latexes for Waterborne Coatings

As demonstrated by its unique kinetic retardation and insensitivity to monomer feeding profiles in emulsion polymerization [1], AMA is a valuable crosslinker for the industrial production of functional latexes. It offers formulators a more robust process, reducing batch-to-batch variability in gel content and enabling the production of waterborne coatings with consistent mechanical and adhesive properties [1].

Application
Selection Property
Validation Focus
Photocurable Prepolymers
Controlled gel point and soluble prepolymer formation
ATRP processability; allyl retention for secondary UV/thermal cure
Gradient Copolymer Design
Well-defined, tunable reactivity ratios
Composition drift prediction; interfacial adhesion in engineering plastics
Toughened Crosslinked Materials
Moderate crosslinking density vs. EGDMA
Balance of hardness, shrinkage, and impact resistance in dental/optical composites
Process-Robust Latexes
Kinetic retardation; insensitivity to feed profile
Gel content consistency; reduced batch-to-batch variability in waterborne coatings

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